molecular formula C24H20FN7O2 B2436921 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide CAS No. 1170491-03-8

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide

Cat. No. B2436921
CAS RN: 1170491-03-8
M. Wt: 457.469
InChI Key: STRBUYRLSQJFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the pyrazolo[3,4-d]pyrimidin-6-yl group might undergo reactions with nucleophiles or electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its solubility, melting point, and stability would need to be determined experimentally .

Scientific Research Applications

  • Synthesis of Novel Heterocycles : The compound has been used in the synthesis of various novel heterocycles. For instance, research by Rahmouni et al. (2014) explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing the chemical versatility of related compounds (Rahmouni et al., 2014).

  • Antimicrobial and Anticancer Activity : Compounds related to N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide have shown potential in antimicrobial and anticancer research. Hafez et al. (2016) synthesized novel pyrazole derivatives with antimicrobial and anticancer properties, demonstrating the biomedical applications of these compounds (Hafez et al., 2016).

  • Antiviral Properties : The structure has been utilized in the synthesis of compounds with antiviral properties. Tantawy et al. (2012) conducted a study synthesizing new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, which were evaluated for their in vitro antiviral activity (Tantawy et al., 2012).

  • Synthesis of Polyheterocyclic Systems : El‐Latif et al. (2019) utilized similar pyrazolo[3,4-b]pyridine derivatives as precursors for constructing new polyheterocyclic ring systems, highlighting the compound's utility in complex molecular synthesis (El‐Latif et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target it interacts with. Unfortunately, without specific studies on this compound, it’s hard to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and reactivity. It’s important to handle all new compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O2/c1-13-7-6-10-19(15(13)3)31-21-17(12-26-31)23(34)29-24(28-21)32-20(11-14(2)30-32)27-22(33)16-8-4-5-9-18(16)25/h4-12H,1-3H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRBUYRLSQJFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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